Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
CAS No.: 120173-57-1
Cat. No.: VC21538522
Molecular Formula: C32H36N2O13
Molecular Weight: 656.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120173-57-1 |
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Molecular Formula | C32H36N2O13 |
Molecular Weight | 656.6 g/mol |
IUPAC Name | (2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1 |
Standard InChI Key | ORICVOOXZDVFIP-VOZJJELXSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Chemical Structure and Properties
Fmoc-L-Ser(α-D-GalNAc(Ac)₃)-OH consists of an L-serine backbone modified with an α-linked N-acetylgalactosamine (GalNAc) moiety bearing three acetyl-protected hydroxyl groups. The fluorenylmethyloxycarbonyl (Fmoc) group shields the amino terminus during SPPS. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₃₂H₃₆N₂O₁₃ |
Molecular Weight | 656.63 g/mol |
Purity | >95% (HPLC) |
Solubility | DMF: 16 mg/mL; DMSO: 14 mg/mL |
Storage Conditions | –20°C in anhydrous, light-free environments |
The acetyl groups prevent undesired side reactions during glycosylation, while the Fmoc moiety ensures selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves four stages:
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Serine Protection: The hydroxyl group of serine is protected using tert-butyl or benzyl groups to prevent interference during glycosylation .
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Glycosylation: Protected serine reacts with a galactosyl donor, such as phenyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-1-seleno-α-D-galactopyranoside, under silver-promoted Wolff rearrangement conditions .
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Fmoc Introduction: The amino group is protected with Fmoc-Cl in the presence of diisopropylethylamine (DIPEA) .
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Global Deprotection: Acidic cleavage (e.g., trifluoroacetic acid) removes temporary protecting groups, yielding the final product .
Industrial Scaling
Industrial production optimizes glycosylation efficiency using 2-methyltetrahydrofuran (2-MeTHF) as a solvent, achieving >95% coupling yields with 1.5 equivalents of glycoamino acid. Microwave-assisted SPPS further reduces reaction times to 10 minutes per residue while minimizing acetyl migration .
Role in Glycopeptide Synthesis
Emulating Tn Antigens
The Tn antigen (GalNAc-α-O-Ser/Thr) is overexpressed in carcinomas of the breast, colon, and pancreas, where it promotes immune evasion and metastasis . Fmoc-L-Ser(α-D-GalNAc(Ac)₃)-OH enables the synthesis of glycopeptides that structurally and immunologically mimic Tn antigens, as demonstrated by fluorescence polarization assays showing strong lectin binding (Kd = 12–18 nM).
Applications in SPPS
In automated SPPS, this compound is coupled using HATU/Oxyma in 2-MeTHF, achieving near-quantitative yields even at sterically challenging positions (e.g., N-terminal hydrazine resins) . Its compatibility with native chemical ligation (NCL) allows modular assembly of mucin-like glycopeptides containing 20+ GalNAc residues, critical for studying cancer-associated mucins like MUC5AC .
Biological Significance in Cancer Research
Diagnostic and Therapeutic Applications
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Antibody Production: Glycopeptides synthesized with Fmoc-L-Ser(α-D-GalNAc(Ac)₃)-OH elicit monoclonal antibodies (e.g., 5F4) that selectively bind Tn-positive tumors in immunohistochemical assays .
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Vaccine Development: In murine models, Tn-antigen glycopeptides conjugated to keyhole limpet hemocyanin (KLH) stimulate dendritic cell maturation and cytotoxic T-cell responses, reducing tumor burden by 60–70% .
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Biomaterial Engineering: Self-assembling glycopeptide hydrogels loaded with RANKL sustain osteoclastogenesis inhibition for >14 days, demonstrating potential for localized cancer therapy.
Immune Modulation Mechanisms
The acetylated GalNAc moiety interacts with macrophage galactose-type lectin (MGL) on dendritic cells, triggering IL-12 secretion and Th1 polarization. Comparatively, unmodified Serine or GlcNAc-derivatives show 5–10× lower cytokine induction .
Comparative Analysis of Glycosylation Effects
Analytical Validation and Quality Control
Structural Confirmation
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LC-MS: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 657.23 [M+H]⁺ and 679.21 [M+Na]⁺, with <2% deviation from theoretical values .
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NMR: ¹H-NMR in CDCl₃ reveals characteristic signals at δ 5.28 (GalNAc H-1, J = 3.5 Hz) and δ 4.55 (Fmoc CH₂), verifying α-anomeric configuration .
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